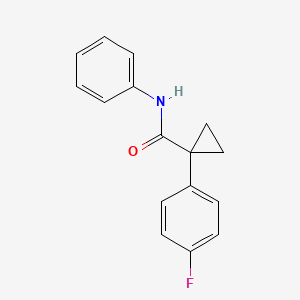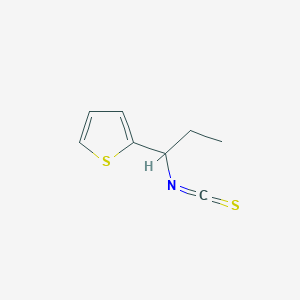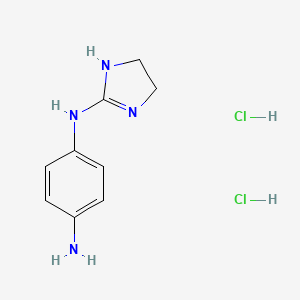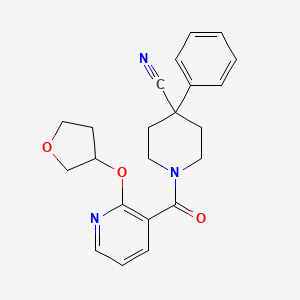
1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides . Anilides are organic compounds containing an anilide functional group, which is characterized by an acyl group (R-C=O) substituted with an aniline (R-NH2). The ‘R’ groups in this case appear to be a 4-fluorophenyl group and a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cyclopropane ring attached to a carbonyl (C=O) group, which is in turn attached to an aniline group with a fluorine atom on the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, anilides in general can undergo a variety of reactions. These include hydrolysis to form the corresponding carboxylic acid and amine, and reactions with Grignard or organolithium reagents to form ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and reactivity would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Met Kinase Inhibitor Development
The compound, as part of a broader class of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has been identified as a potent and selective Met kinase inhibitor. This discovery is significant in the context of cancer research, where Met kinase is a critical target for therapeutic intervention. The specific analog mentioned demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a cancer therapeutic agent (Schroeder et al., 2009).
PET Imaging of Serotonin Receptors
Another domain where related compounds have found application is in positron emission tomography (PET) imaging, specifically targeting serotonin 1A (5-HT1A) receptors in humans. The use of fluorine-18-labeled derivatives of WAY 100635, which share structural similarities with the subject compound, has been explored for this purpose. These derivatives, including [18F]FCWAY, have shown promise as PET radioligands for quantifying 5-HT1A receptor distribution, aiding in the diagnosis and treatment of neuropsychiatric disorders (Lang et al., 1999).
Synthetic Methodology
Research into synthetic methodologies for producing compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the continuous development in the field of organic synthesis. A high-yield synthetic method for this compound was established, showcasing the versatility and importance of fluorinated compounds in medicinal chemistry and beyond (Zhou et al., 2021).
Molecular Sensing and Material Science
Fluorinated compounds, by virtue of their unique chemical properties, have been utilized in the development of sensors and materials with novel properties. For example, the creation of fluorescent cyclodextrins for molecule sensing leverages the characteristics of fluorophores for applications in chemical sensing and diagnostics (Ikeda et al., 1996).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions. In general, avoid inhalation, contact with eyes and skin, and prolonged exposure .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-13-8-6-12(7-9-13)16(10-11-16)15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWVDRWFQLOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2664423.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2664426.png)

![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2664431.png)
![N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2664432.png)

![3-[(3-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2664437.png)
![(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2664438.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2664440.png)
![ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2664441.png)


![1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664444.png)
